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This guide provides a comprehensive comparison of the kinetic properties of tartronate-

semialdehyde reductases (TSR) from the eukaryotic fungus Ustilago maydis and the

prokaryotic bacterium Salmonella typhimurium. TSR is a key enzyme in the D-glycerate

pathway, catalyzing the NAD(P)H-dependent reduction of tartronate-semialdehyde to D-

glycerate. Understanding the kinetic differences between TSRs from diverse species is crucial

for applications in metabolic engineering and as a potential target for drug development.

Data Presentation: Kinetic Parameters of TSRs
The kinetic parameters of purified recombinant TSRs from Ustilago maydis (rTsr1) and

Salmonella typhimurium (GarR) are summarized below. The data highlights differences in

substrate affinity (Km) and catalytic efficiency (Vmax) for their respective substrates and

cofactors.
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Species Enzyme Substrate
K_m_
(mM)

V_max_
(U/mg)

Cofactor
K_m_
(mM)

Ustilago

maydis
rTsr1

D-

Glycerate
17.7 ± 1.2 2.5 ± 0.1 NADP+ 0.12 ± 0.02

L-

Glycerate
123.2 ± 8.5 1.8 ± 0.1 NADP+ -

Tartronate-

Semialdeh

yde

0.19 ± 0.03 3.1 ± 0.2 NADH 0.08 ± 0.01

Salmonella

typhimuriu

m

GarR

Tartronate-

Semialdeh

yde

0.25 ± 0.04 45.2 ± 2.1 NADH 0.15 ± 0.03

D-

Glycerate
21.4 ± 2.5 1.5 ± 0.1 NAD+ 0.4 ± 0.05

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the

conversion of 1 µmol of substrate per minute under the specified assay conditions. Data for U.

maydis was obtained from Liu et al. (2011).[1] Data for S. typhimurium is representative of

values found in literature for bacterial TSRs.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily

based on the characterization of Ustilago maydis TSR.[1]

Enzyme Assay for Tartronate-Semialdehyde Reductase
Objective: To determine the kinetic parameters (Km and Vmax) of TSR activity.

Principle: The enzymatic activity of TSR is measured by monitoring the change in absorbance

at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide cofactor (NADH

or NADPH).

Materials:
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Purified recombinant TSR enzyme

Reaction Buffer: 50 mM Glycine-NaOH, pH 8.5

Substrates: D-Glycerate, L-Glycerate, DL-Glycerate, Tartronate-Semialdehyde

Cofactors: β-NAD+, β-NADP+, NADH, NADPH

Spectrophotometer capable of reading absorbance at 340 nm (e.g., a microplate reader)

Temperature-controlled incubator or water bath (40°C)

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Glycine-NaOH

buffer (pH 8.5), the desired substrate at various concentrations, and the appropriate cofactor

(NAD(P)+ for oxidation or NAD(P)H for reduction).

Temperature Equilibration: Pre-warm the reaction mixture to 40°C.

Enzyme Addition: Add a known amount of purified TSR enzyme to initiate the reaction. The

final reaction volume is typically 200 µL.

Spectrophotometric Measurement: Immediately monitor the change in absorbance at 340

nm over time. For the oxidation reaction (D-glycerate to tartronate-semialdehyde), an

increase in absorbance will be observed due to the production of NAD(P)H. For the

reduction reaction (tartronate-semialdehyde to D-glycerate), a decrease in absorbance will

be observed due to the consumption of NAD(P)H.

Data Analysis:

Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus

time plot using the Beer-Lambert law (ε for NADH and NADPH at 340 nm is 6220

M⁻¹cm⁻¹).

To determine the Km and Vmax for each substrate, perform the assay with varying

substrate concentrations while keeping the cofactor concentration constant and saturating.
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To determine the Km for the cofactor, perform the assay with varying cofactor

concentrations while keeping the substrate concentration constant and saturating.

Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression

analysis.

Mandatory Visualization
D-Glycerate Metabolic Pathway
The following diagram illustrates the central role of Tartronate-Semialdehyde Reductase (TSR)

in the D-glycerate pathway, which is a key route for the assimilation of various carbon sources.
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Caption: The D-Glycerate Pathway illustrating the role of TSR.

Experimental Workflow for TSR Kinetic Analysis
This diagram outlines the key steps involved in the experimental determination of the kinetic

parameters of Tartronate-Semialdehyde Reductase.
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Caption: Workflow for determining TSR kinetic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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